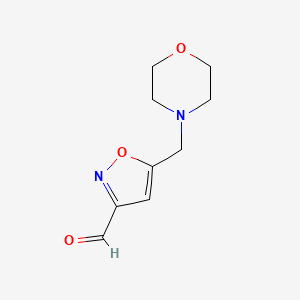

5-(Morpholinomethyl)isoxazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(Morpholinomethyl)isoxazole-3-carbaldehyde is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom in the ring. The morpholinomethyl group attached to the isoxazole ring suggests that the compound could exhibit interesting chemical and biological properties. While the provided papers do not directly discuss 5-(Morpholinomethyl)isoxazole-3-carbaldehyde, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

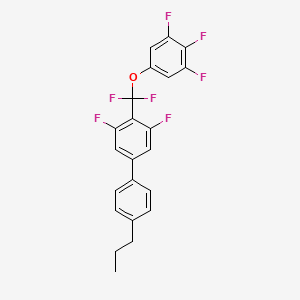

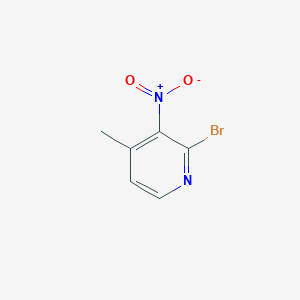

The synthesis of related isoxazole derivatives has been explored in the literature. For instance, the synthesis of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde involves a tandem of the Cornforth rearrangements starting from a thiadiazole derivative . Another study reports the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes through a one-pot metal-free [3+2] cycloaddition, followed by late-stage deoxofluorination or nucleophilic substitution to introduce various fluoroalkyl groups . These methods could potentially be adapted for the synthesis of 5-(Morpholinomethyl)isoxazole-3-carbaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of substituents on the isoxazole ring, which can significantly influence the compound's reactivity and interaction with biological targets. The papers discuss the synthesis of various isoxazole derivatives with different substituents, indicating the versatility of the isoxazole core for chemical modifications . The morpholinomethyl group in 5-(Morpholinomethyl)isoxazole-3-carbaldehyde is likely to affect the compound's electronic distribution and steric profile, which could be analyzed using computational chemistry techniques.

Chemical Reactions Analysis

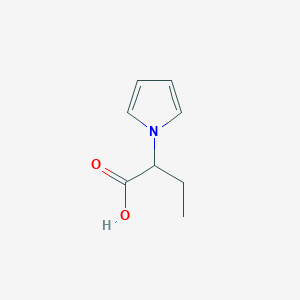

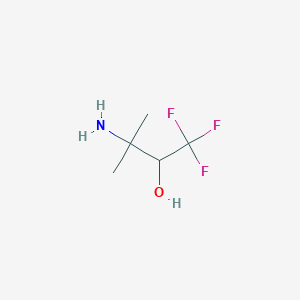

Isoxazole derivatives can undergo a range of chemical reactions depending on their substituents. The literature describes the reactivity of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent to prepare (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles . Similarly, the morpholinomethyl group in 5-(Morpholinomethyl)isoxazole-3-carbaldehyde could participate in nucleophilic addition reactions due to the presence of the aldehyde functional group, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling and melting points, and stability. The benzofuran-morpholinomethyl-pyrazoline hybrids discussed in one of the papers showed significant vasodilatation properties, indicating that the morpholinomethyl group can contribute to the biological activity of the compounds . The physicochemical parameters of these hybrids were correlated with their vasorelaxant activities, suggesting that similar studies could be conducted for 5-(Morpholinomethyl)isoxazole-3-carbaldehyde to determine its properties and potential biological activities.

Aplicaciones Científicas De Investigación

One-Pot Synthesis of Tetrazoles : 5-(Morpholinomethyl)isoxazole-3-carbaldehyde has been utilized as a reagent in the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles. This method showcases a broad substrate scope, functional group tolerance, and the ability to access sterically-congested and unsaturated tetrazoles without employing cyanide or azide-based reagents (Alexakos & Wardrop, 2019).

Cascade Formation of Isoxazoles : The compound has been implicated in the base-mediated rearrangement of substituted oxetanes, leading to the formation of 3-substituted isoxazoles-4-carbaldehydes. This novel approach is mechanistically intriguing and provides access to underrepresented isoxazole structures, offering new avenues for drug discovery (Burkhard et al., 2011).

Photophysical Properties of Fluorophores : The compound has been used in the synthesis of chromophoric extended styryls from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde), exploring intramolecular charge transfer. The synthesized compounds exhibit photophysical properties like absorption, emission, and quantum yield in various solvents, indicating potential in fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).

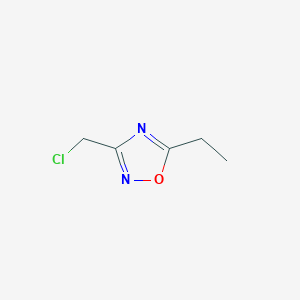

Synthesis of Isoxazole Building Blocks : The compound has been used in the synthesis of 5-(fluoroalkyl)isoxazole building blocks, highlighting its utility in the preparation of side-chain functionalized mono-, di-, and trifluoromethylisoxazoles. This underscores the compound's importance in organic synthesis, providing access to functionalized isoxazoles for further chemical exploration (Chalyk et al., 2019).

Isoxazole Carbaldehydes as Starting Materials : Isoxazole carbaldehydes, derived from 5-(Morpholinomethyl)isoxazole-3-carbaldehyde, serve as starting materials for the synthesis of complex systems, including natural products. The compound's versatility in organic transformations is highlighted, especially in contexts where stability and selectivity are paramount (Mirzaei et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-7-8-5-9(14-10-8)6-11-1-3-13-4-2-11/h5,7H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLGFPIEVWZSLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NO2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602370 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholinomethyl)isoxazole-3-carbaldehyde | |

CAS RN |

893749-85-4 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.